

# Infigratinib Efficacy Across FGFR-Altered Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Infigratinib (TRUSELTIQ<sup>™</sup>) is an oral, selective, ATP-competitive tyrosine kinase inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Genetic alterations in FGFRs, including fusions, rearrangements, mutations, and amplifications, can lead to constitutive activation of downstream signaling pathways, promoting oncogenesis and tumor progression. [4][5][6] Infigratinib has demonstrated significant anti-tumor activity in various preclinical and clinical settings, particularly in tumors harboring activating FGFR alterations. This guide provides a comparative overview of infigratinib's efficacy in different FGFR-altered tumor models, supported by experimental data and detailed methodologies.

### **Mechanism of Action**

Infigratinib functions by binding to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, thereby inhibiting their kinase activity.[4][5] This blockade prevents the phosphorylation of downstream signaling molecules, disrupting pathways such as the Ras-mitogen-activated protein kinase (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[4][7] While it is a pan-FGFR inhibitor, it has the highest affinity for FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4.[3][4][8]

## **FGFR Signaling Pathway**

The following diagram illustrates the simplified FGFR signaling pathway and the point of inhibition by infigratinib.





Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and infigratinib's mechanism of action.



## **Efficacy in Cholangiocarcinoma (CCA)**

Infigratinib has shown significant clinical activity in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[1][9][10] This led to its accelerated approval by the FDA for this indication.[3] [9]

Table 1: Clinical Efficacy of Infigratinib in FGFR2-Altered Cholangiocarcinoma

| Clinical<br>Trial                 | Phase | Number of Patients (FGFR2 fusion/re arrangem ent) | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) |
|-----------------------------------|-------|---------------------------------------------------|-----------------------------------------|-------------------------------------|-----------------------------------------------------|---------------------------------------|
| NCT02150<br>967                   | II    | 108                                               | 23.1%                                   | 82.4%                               | 7.3 months                                          | 12.2<br>months                        |
| Phase II<br>(earlier<br>analysis) | II    | 61 (48 with<br>FGFR2<br>fusions)                  | 14.8%                                   | 75.4%                               | 5.8 months                                          | Not<br>Reported                       |

Data sourced from multiple clinical trial reports.[1][3][10][11][12]

# Comparison with Other FGFR Inhibitors in Cholangiocarcinoma

While direct head-to-head trials are limited, comparisons with other approved FGFR inhibitors, pemigatinib and futibatinib, can be made based on their respective pivotal trials in similar patient populations.

Table 2: Comparison of FGFR Inhibitors in Second-Line Treatment of FGFR2-Altered Cholangiocarcinoma



| Inhibitor    | Mechanism                                            | Objective<br>Response Rate<br>(ORR) | Median Overall<br>Survival (mOS) |
|--------------|------------------------------------------------------|-------------------------------------|----------------------------------|
| Infigratinib | Reversible, ATP-<br>competitive FGFR1-3<br>inhibitor | 23.1%                               | 12.2 months                      |
| Pemigatinib  | Reversible, selective<br>FGFR1-3 inhibitor           | 35.5%                               | 21.1 months                      |
| Futibatinib  | Irreversible, covalent<br>FGFR1-4 inhibitor          | 35.8% - 42%                         | 21.1 - 21.7 months               |

Note: These are not from direct comparative trials and should be interpreted with caution. Data compiled from separate clinical studies.[7][13][14]

## **Efficacy in Urothelial Carcinoma (UC)**

Infigratinib has also demonstrated notable activity in patients with metastatic urothelial carcinoma with activating FGFR3 mutations or fusions.

Table 3: Clinical Efficacy of Infigratinib in FGFR3-Altered Urothelial Carcinoma

| Patient Cohort        | Number of Patients | Objective<br>Response Rate<br>(ORR) | Disease Control<br>Rate (DCR) |
|-----------------------|--------------------|-------------------------------------|-------------------------------|
| Overall Population    | 67                 | 25.4%                               | 64.2%                         |
| Early-line (1st line) | 13                 | 30.8%                               | 46.2%                         |
| Salvage (≥2nd line)   | 54                 | 24.1%                               | 68.5%                         |

Data from a Phase I expansion cohort study.[15][16][17]

## **Efficacy in Glioma**



The efficacy of infigratinib in recurrent gliomas with FGFR alterations has been investigated, showing durable disease control in a subset of patients.

Table 4: Clinical Efficacy of Infigratinib in FGFR-Altered Recurrent Gliomas

| Trial                               | Number of<br>Patients | 6-month Progression- Free Survival (PFS) Rate | Objective<br>Response<br>Rate (ORR) | Key<br>Responding<br>Alterations                        |
|-------------------------------------|-----------------------|-----------------------------------------------|-------------------------------------|---------------------------------------------------------|
| Phase II<br>(NCT02160041<br>cohort) | 26                    | 16.0%                                         | 3.8%                                | FGFR1/3 activating point mutations, FGFR3-TACC3 fusions |

Four patients in this study experienced durable disease control for over a year.[18][19] A Phase 0/2 trial is also underway to assess infigratinib's ability to cross the blood-brain barrier in patients with recurrent glioblastoma driven by FGFR mutations.[20]

## **Preclinical Efficacy in Other Solid Tumors**

Preclinical studies using patient-derived xenograft (PDX) models have shown the potential of infigratinib in a range of other solid tumors with FGFR fusions.

Table 5: Preclinical Activity of Infigratinib in FGFR Fusion-Positive PDX Models

| Tumor Type      | FGFR Alteration   | Outcome                   |
|-----------------|-------------------|---------------------------|
| Breast Cancer   | FGFR fusion       | Reduction in tumor volume |
| Liver Cancer    | FGFR fusion       | Reduction in tumor volume |
| Gastric Cancer  | FGFR fusion       | Reduction in tumor volume |
| Prostate Cancer | Novel FGFR fusion | Reduction in tumor volume |

These studies provide a rationale for tumor-agnostic clinical trials.[21][22][23]



## **Experimental Protocols**

## Clinical Trial Methodology (Example: Phase II study in Cholangiocarcinoma - NCT02150967)

- Study Design: This was a multicenter, open-label, single-arm, phase 2 study.[10]
- Patient Population: Eligible participants were adults with histologically or cytologically confirmed, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements, who had previously been treated with at least one gemcitabine-containing regimen.[9][10]
- Treatment Regimen: Patients received 125 mg of oral infigratinib once daily for 21 days, followed by a 7-day break, in 28-day cycles.[10][16] Treatment continued until disease progression, unacceptable toxicity, withdrawal of consent, or death.[10]
- Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by a blinded independent central review.[11]

## Preclinical Study Workflow (Patient-Derived Xenograft Model)

The following diagram outlines a typical workflow for assessing the efficacy of infigratinib in a preclinical setting.



Click to download full resolution via product page

Caption: Workflow for a patient-derived xenograft (PDX) study.



## **Resistance to Infigratinib**

As with other targeted therapies, acquired resistance to infigratinib is a clinical challenge. Mechanisms of resistance include:

- On-target (Secondary FGFR Mutations): The emergence of "gatekeeper" mutations in the FGFR kinase domain, such as the V564F mutation in FGFR2, can cause a steric clash with infigratinib, preventing it from binding effectively.[24][25]
- Off-target (Bypass Signaling): Activation of alternative signaling pathways can bypass the FGFR blockade. This includes the upregulation of other receptor tyrosine kinases like MET or activation of downstream pathways such as PI3K/AKT/mTOR.[24][26]

#### Conclusion

Infigratinib has demonstrated significant and clinically meaningful efficacy in patients with FGFR-altered cholangiocarcinoma and urothelial carcinoma, with promising activity in other tumor types such as glioma. Its targeted mechanism of action provides a valuable therapeutic option for patients with these specific genetic alterations. Ongoing research is focused on expanding its use to other FGFR-driven cancers, understanding and overcoming resistance mechanisms, and evaluating its role in earlier lines of therapy. The comparative data presented in this guide underscore the importance of molecular profiling to identify patients most likely to benefit from FGFR-targeted therapies like infigratinib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. targetedonc.com [targetedonc.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Infigratinib: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]



- 5. What is Infigratinib used for? [synapse.patsnap.com]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. Futibatinib: second EMA approval for FGFR inhibitor in cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 9. onclive.com [onclive.com]
- 10. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. anncaserep.com [anncaserep.com]
- 13. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements PMC [pmc.ncbi.nlm.nih.gov]
- 14. Futibatinib: new targeted therapy in intrahepatic cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Infigratinib in Early-Line and Salvage Therapy for FGFR3-Altered Metastatic Urothelial Carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. urotoday.com [urotoday.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Infigratinib in Patients with Recurrent Gliomas and FGFR Alterations: A Multicenter Phase II Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. patientworthy.com [patientworthy.com]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 23. bridgebio.com [bridgebio.com]
- 24. oaepublish.com [oaepublish.com]
- 25. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Infigratinib Efficacy Across FGFR-Altered Tumor Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377363#infigratinib-efficacy-in-different-fgfr-altered-tumor-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com